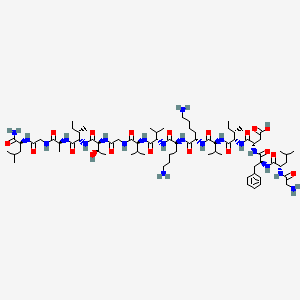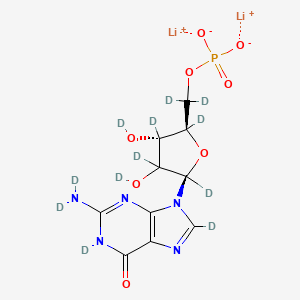
2-Ethyl-3-methoxypyrazine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methoxypyrazine-d5 is a deuterated analog of 2-Ethyl-3-methoxypyrazine, a compound known for its distinctive earthy and green aroma. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methoxypyrazine-d5 typically involves the deuteration of 2-Ethyl-3-methoxypyrazine. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-methoxypyrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Ethyl-3-methoxypyrazine-d5 is widely used in scientific research due to its unique properties:
Biology: Used in metabolic studies to trace biochemical pathways involving pyrazine derivatives.
Medicine: Investigated for its potential pharmacokinetic and metabolic profiles due to deuterium labeling.
Industry: Employed in the flavor and fragrance industry to study the sensory attributes of food and beverages.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methoxypyrazine-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics. This makes it a valuable tool in studying the metabolic pathways and the effects of deuterium substitution on drug metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-methoxypyrazine: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Methyl-3-propylpyrazine: Another pyrazine derivative with different alkyl substituents.
2-Isobutyl-3-methoxypyrazine: Known for its strong green bell pepper aroma.
Uniqueness
2-Ethyl-3-methoxypyrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
2-methoxy-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3/i1D3,3D2 |
Clé InChI |
DPCILIMHENXHQX-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1OC |
SMILES canonique |
CCC1=NC=CN=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)

![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)

![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)

![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)




